EPZ031686

Description

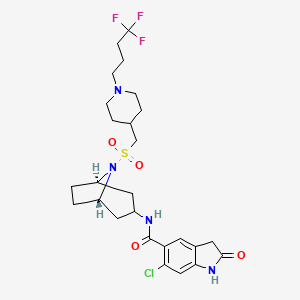

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34ClF3N4O4S/c27-22-14-23-17(11-24(35)32-23)10-21(22)25(36)31-18-12-19-2-3-20(13-18)34(19)39(37,38)15-16-4-8-33(9-5-16)7-1-6-26(28,29)30/h10,14,16,18-20H,1-9,11-13,15H2,(H,31,36)(H,32,35)/t18?,19-,20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEIUEJPHNOGBG-IHWFROFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34ClF3N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a First-in-Class SMYD3 Inhibitor: A Technical Guide to the Discovery and Development of EPZ031686

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ031686 is a potent, selective, and orally bioavailable small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the proliferation of various cancer cells. This technical guide provides an in-depth overview of the discovery and development of this compound, from its initial identification through preclinical characterization. We detail the biochemical and cellular potency, selectivity profile, and pharmacokinetic properties of this compound. Furthermore, this document outlines the key experimental protocols utilized in its evaluation and visualizes the critical signaling pathway it modulates.

Introduction

The field of epigenetics has emerged as a fertile ground for novel therapeutic interventions in oncology. Histone methyltransferases, in particular, have garnered significant attention as drug targets due to their critical role in regulating gene expression and cellular processes often dysregulated in cancer. SMYD3 is a lysine methyltransferase that has been shown to be overexpressed in a variety of cancers, including breast, liver, and pancreatic cancer, and its expression is often correlated with a poor clinical prognosis.[1][2] SMYD3 has been implicated in the methylation of both histone and non-histone substrates, with a key role in the mitogen-activated protein kinase (MAPK) signaling pathway through the methylation of MAP3K2 (MEKK2).[1][3] This activity promotes cancer cell proliferation, making SMYD3 an attractive target for therapeutic intervention.[4]

The discovery of this compound, a first-in-class SMYD3 inhibitor, represents a significant advancement in the ability to probe the biology of SMYD3 and explore its potential as a therapeutic target.[2] This document serves as a comprehensive technical resource on the discovery and preclinical development of this compound.

Discovery and Optimization

This compound was identified through a screening campaign of a proprietary histone methyltransferase-biased library developed by Epizyme.[2] The initial hit, an oxindole-containing compound, was optimized through structure-activity relationship (SAR) studies to improve biochemical potency, cellular activity, and pharmacokinetic properties. This optimization effort led to the identification of this compound, a sulfonamide-containing oxindole analog with double-digit nanomolar cellular activity.[1][4] A key improvement in the development of this compound was the enhancement of its cell-to-biochemical potency shift, which was achieved by blocking a hydrogen bond donor and increasing lipophilicity.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, selectivity, and pharmacokinetic parameters.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Description | Reference(s) |

| Biochemical IC50 | 3 nM | 50% inhibitory concentration against purified SMYD3 enzyme. | [5][6] |

| Cellular IC50 (In-Cell Western) | 36 nM | 50% inhibitory concentration for trimethyl-MEKK2 in HEK293T cells. | [5][7] |

| Mechanism of Action (MOA) | Noncompetitive | Noncompetitive with respect to both S-adenosylmethionine (SAM) and MEKK2. | [1][8] |

| Ki (vs. SAM) | 1.2 ± 0.1 nM | Inhibitor constant versus S-adenosylmethionine. | [1][9] |

| Ki (vs. MEKK2) | 1.1 ± 0.1 nM | Inhibitor constant versus MAP3K2 (MEKK2). | [1][9] |

Table 2: Selectivity Profile of this compound

| Target | Inhibition at 10 µM | Reference(s) |

| SMYD2 | >50 µM (IC50) | [1] |

| 16 other Histone Methyltransferases | <30% | [1] |

Table 3: In Vitro ADME and Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration | Reference(s) |

| Clearance (CL) | 27 ± 3.9 mL/min/kg | 1 mg/kg i.v. | [8] |

| Volume of Distribution (Vss) | 2.3 ± 0.29 L/kg | 1 mg/kg i.v. | [8] |

| Terminal Half-life (t1/2) | 1.7 ± 0.13 h | 1 mg/kg i.v. | [8] |

| Oral Bioavailability (F) | 48 ± 5.4% | 5 mg/kg p.o. | [8] |

| Oral Bioavailability (F) | 69 ± 8.2% | 50 mg/kg p.o. | [8] |

| Mouse Liver Microsomal Stability | 24 mL/min/kg (scaled clearance) | N/A | [8] |

| Caco-2 Permeability (Papp A→B) | 0.64 ± 0.20 x 10-6 cm/s | N/A | [8] |

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by this compound and the workflow of a critical experimental assay.

Caption: SMYD3-MEKK2-MAPK Signaling Pathway and this compound Inhibition.

References

- 1. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]

- 8. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to EPZ031686: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EPZ031686, a potent and orally bioavailable small molecule inhibitor of the histone methyltransferase SMYD3. This document details its chemical structure, a likely synthetic route, and its biological activity, including key quantitative data and detailed experimental protocols for its evaluation.

Core Structure and Chemical Properties

This compound is an oxindole sulfonamide with the chemical name 6-chloro-2-oxo-N-((1R,3r,5S)-8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide[1][2]. Its structure is characterized by a chlorinated oxindole core, a central bridged azabicyclic scaffold, and a trifluorinated piperidine side chain linked by a sulfonamide.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C26H34ClF3N4O4S[1] |

| Molecular Weight | 591.09 g/mol [3] |

| CAS Number | 2095161-11-6[3] |

| Appearance | White to light yellow solid[3] |

| Solubility | Soluble in DMSO[4] |

Synthesis of this compound

While the detailed, step-by-step synthesis is proprietary and found in the supplementary information of the primary publication, a likely synthetic route can be constructed based on the known chemistry of its fragments. The synthesis would logically involve the preparation of three key intermediates followed by their coupling.

Likely Synthetic Workflow

The overall synthesis can be visualized as the coupling of three main building blocks: a functionalized oxindole, a protected azabicyclo[3.2.1]octane amine, and a piperidine-containing sulfonyl chloride.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ACS Medicinal Chemistry Letters: Technology Notes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide [smolecule.com]

- 4. The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

EPZ031686: A Technical Guide to its Role in Oncogenic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ031686 is a potent and selective, orally bioavailable small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3).[1] SMYD3 is a lysine methyltransferase that has been implicated in the development and progression of various cancers, including breast, liver, prostate, pancreatic, and lung cancer.[1] It exerts its oncogenic effects through the methylation of both histone and non-histone proteins, thereby regulating gene transcription and critical cell signaling pathways.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound and its impact on key oncogenic signaling pathways.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Target/System | Notes |

| IC50 | 3 nM | SMYD3 (biochemical assay) | Potent enzymatic inhibition.[1] |

| Ki (vs. SAM) | 1.2 ± 0.1 nM | SMYD3 | Noncompetitive inhibition with respect to the methyl donor S-adenosylmethionine (SAM). |

| Ki (vs. MEKK2) | 1.1 ± 0.1 nM | SMYD3 | Noncompetitive inhibition with respect to the substrate MEKK2. |

| Cellular IC50 | 36 nM | Trimethyl-MEKK2 in-cell Western assay (HEK293T cells) | Demonstrates cell permeability and target engagement in a cellular context.[1] |

| Selectivity | >50 µM | SMYD2 | High selectivity over the closely related SMYD2 enzyme. |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Male CD-1 Mice

| Route | Dose (mg/kg) | Cmax (ng/mL) | AUClast (ng·h/mL) | t1/2 (h) | Bioavailability (F) |

| Intravenous (i.v.) | 1 | 603 | 616 | 1.7 | - |

| Oral (p.o.) | 5 | 345 | 1281 | 2.7 | 48 ± 5.4% |

| Oral (p.o.) | 50 | 4693 | 21158 | 2.2 | 69 ± 8.2% |

Experimental Protocols

Biochemical SMYD3 Enzymatic Assay

A biochemical assay is utilized to determine the direct inhibitory activity of this compound on the SMYD3 enzyme. While specific buffer components can vary, a typical protocol involves:

-

Enzyme and Substrate Preparation : Recombinant human SMYD3 protein and a peptide substrate, such as one derived from its known target MEKK2, are prepared in an appropriate assay buffer.

-

Reaction Mixture : The reaction is initiated by combining SMYD3, the MEKK2 peptide substrate, and the methyl donor, S-adenosyl-L-[methyl-3H]-methionine ([³H]-SAM), in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation : The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic methylation.

-

Detection : The reaction is stopped, and the amount of methylated peptide is quantified. This can be achieved by capturing the peptide on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.

-

Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of SMYD3 inhibition against the logarithm of the this compound concentration.

Cellular MEKK2 Methylation Assay (In-Cell Western)

This cell-based assay assesses the ability of this compound to inhibit SMYD3 activity within a cellular environment.[3]

-

Cell Culture and Transfection : Human embryonic kidney 293T (HEK293T) cells are cultured under standard conditions.[1] Cells are then co-transfected with expression vectors for SMYD3 and a tagged version of its substrate, MEKK2 (e.g., HA-tagged).[3]

-

Compound Treatment : Following transfection, cells are treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 20-24 hours).[1][3]

-

Cell Lysis and Western Blotting : Cells are lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Immunodetection : The membrane is probed with primary antibodies specific for trimethylated MEKK2 (at lysine 260) and the tag on MEKK2 (e.g., anti-HA) to normalize for protein expression.[3] A loading control (e.g., actin) is also used.

-

Quantification : The signal intensities of the bands are quantified, and the level of MEKK2 methylation is determined relative to the total MEKK2 protein. The cellular IC50 is then calculated.[3]

In Vivo Pharmacokinetic Study in Mice

Pharmacokinetic properties of this compound are evaluated in animal models, typically mice.[1]

-

Animal Model : Male CD-1 mice are commonly used.[1]

-

Compound Administration :

-

Intravenous (i.v.) : this compound is formulated in a suitable vehicle and administered as a single bolus injection into a tail vein.

-

Oral (p.o.) : The compound is formulated in an oral gavage-compatible vehicle and administered directly into the stomach.[1] A common vehicle for oral administration of similar compounds is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

-

Blood Sampling : Blood samples are collected at various time points post-administration (e.g., 15, 30 minutes, and 1, 3, 8, and 24 hours) via methods like retro-orbital plexus bleeding.[4]

-

Sample Processing : Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.[4]

-

Bioanalysis by LC-MS/MS : The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma, followed by chromatographic separation and mass spectrometric detection.

-

Pharmacokinetic Analysis : The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, AUC, t1/2, and bioavailability.

Role in Oncogenic Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting SMYD3, which in turn modulates several key oncogenic signaling pathways.

MAPK Pathway

SMYD3 directly methylates and activates MAP3K2 (MEKK2), a critical upstream kinase in the MAPK signaling cascade.[2] This activation leads to the phosphorylation of downstream effectors MEK and ERK, promoting cell proliferation and survival. By inhibiting SMYD3, this compound prevents the methylation of MEKK2, thereby suppressing the MAPK pathway.

VEGFR1 Signaling

Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) is a receptor tyrosine kinase involved in angiogenesis. SMYD3 has been shown to methylate VEGFR1 at lysine 831, which enhances its kinase activity.[2] This can lead to increased downstream signaling, promoting tumor angiogenesis. Inhibition of SMYD3 by this compound is expected to reduce VEGFR1 methylation and its pro-angiogenic signaling.

AKT Signaling

The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism. SMYD3 can methylate AKT1 at lysine 14, a modification that is critical for its activation.[2] By preventing this methylation, this compound can attenuate AKT signaling, leading to decreased cell survival and proliferation.

HER2 Signaling

Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a subset of breast and other cancers. SMYD3 can trimethylate HER2 at lysine 175, which enhances its homodimerization and subsequent autophosphorylation, leading to downstream signaling.[2] this compound, by inhibiting SMYD3, can potentially disrupt this activation mechanism in HER2-positive cancers.

Estrogen Receptor (ER) Signaling

In breast cancer, SMYD3 acts as a coactivator for the Estrogen Receptor alpha (ERα).[2] It is recruited to the promoter regions of ER target genes and promotes their transcription through histone methylation. By inhibiting the methyltransferase activity of SMYD3, this compound may suppress the expression of estrogen-responsive genes that drive the growth of ER-positive breast cancers.

Experimental Workflow Visualization

References

EPZ031686: A Technical Guide to its Impact on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of EPZ031686 on histone methylation. This compound is a potent and orally bioavailable small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in various cancers.[1][2] This document provides a comprehensive overview of SMYD3's role in histone modification, the mechanism of action of this compound, quantitative data on its inhibitory activity, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

SMYD3 and its Role in Histone Methylation

SMYD3 is a lysine methyltransferase that has been associated with the regulation of gene transcription and signal transduction pathways critical for cell survival in several cancer models.[1] While initially reported to methylate histone H3 at lysine 4 (H3K4), further research has clarified its primary substrate specificity.[3][4]

In vitro studies have demonstrated that the catalytic activity of SMYD3 on H3K4 is weak to undetectable.[3] Instead, SMYD3 preferentially methylates histone H4 at lysine 5 (H4K5) , leading to monomethylation (H4K5me1).[5][6] One study showed that SMYD3 has a tenfold higher activity with recombinant histone H4 compared to histone H3.[6] Low levels of methylation at H4K8 and H4K12 have also been observed.[6][7]

Beyond histones, SMYD3 is known to methylate non-histone proteins, with a notable substrate being the mitogen-activated protein kinase kinase kinase 2 (MAP3K2 or MEKK2).[1][3] The methylation of MEKK2 by SMYD3 is robust and often utilized in cellular assays to determine the inhibitor's efficacy.[8]

This compound: A Potent SMYD3 Inhibitor

This compound is a novel oxindole sulfonamide that acts as a highly potent inhibitor of SMYD3.[1][2] It exhibits a noncompetitive mechanism of inhibition with respect to both the methyl donor S-adenosylmethionine (SAM) and the substrate MEKK2.[1]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory potency of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against SMYD3

| Parameter | Value | Notes |

| IC50 | 3 nM | Biochemical assay |

| Ki (SAM) | 1.2 ± 0.1 nM | Noncompetitive inhibition |

| Ki (MEKK2) | 1.1 ± 0.1 nM | Noncompetitive inhibition |

Data sourced from[1]

Table 2: Cellular Potency of this compound

| Cell Line | Assay | IC50 |

| HEK293T | Trimethyl-MEKK2 Western Blot | 36 nM |

Data sourced from[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on histone methylation.

In Vitro Histone Methyltransferase Assay

This assay is used to determine the direct inhibitory effect of this compound on SMYD3-mediated histone methylation.

Materials:

-

Recombinant human SMYD3 enzyme

-

Recombinant histone H4 protein or peptides

-

S-[3H]-Adenosyl-L-methionine (SAM)

-

This compound

-

Assay Buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20)

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing recombinant SMYD3 enzyme and varying concentrations of this compound in the assay buffer.

-

Incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the methylation reaction by adding the histone H4 substrate and S-[3H]-adenosyl-L-methionine.

-

Incubate the reaction at 30°C for a specific time (e.g., 1 hour).

-

Stop the reaction by adding a stopping buffer (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.

-

Wash the filter plate to remove unincorporated S-[3H]-SAM.

-

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cellular Assay for SMYD3 Inhibition (Western Blot)

This method assesses the ability of this compound to inhibit SMYD3 activity within a cellular context by measuring the methylation of a known substrate. While direct measurement of H4K5 methylation is ideal, the methylation of the non-histone substrate MEKK2 is a commonly used and robust readout.[8]

Materials:

-

Cell line (e.g., HEK293T)

-

Plasmids for overexpression of tagged SMYD3 and MEKK2

-

Transfection reagent

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-trimethyl-MEKK2 (K260), anti-total MEKK2, anti-SMYD3, anti-H4K5me1, anti-total H4

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot equipment

Protocol:

-

Co-transfect cells with plasmids encoding tagged SMYD3 and MEKK2.

-

After 24 hours, treat the cells with a dose-range of this compound for a specified duration (e.g., 24-48 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the methylated substrate (e.g., anti-trimethyl-MEKK2 or anti-H4K5me1) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total substrate and a loading control (e.g., total MEKK2, total H4, or beta-actin) to normalize the results.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if the inhibition of SMYD3 by this compound leads to a decrease in the association of specific histone methylation marks (like H4K5me1) with particular genomic regions.

Materials:

-

Cells treated with DMSO (control) or this compound

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

ChIP-grade antibody against H4K5me1

-

Protein A/G magnetic beads

-

Wash buffers with varying salt concentrations

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target gene promoters

Protocol:

-

Treat cells with DMSO or this compound for the desired time.

-

Cross-link proteins to DNA by adding formaldehyde directly to the cell culture media and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.

-

Incubate the chromatin with the anti-H4K5me1 antibody overnight at 4°C. A no-antibody or IgG control should be included.

-

Add Protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with Proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific DNA sequences using qPCR with primers targeting the promoter regions of known or suspected SMYD3 target genes.

Visualizations

The following diagrams illustrate key concepts related to this compound and its effect on histone methylation.

Caption: Signaling pathway of SMYD3-mediated histone H4 methylation and its inhibition by this compound.

Caption: Experimental workflow for Western blot analysis of histone methylation changes.

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay.

References

- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural Basis for Substrate Preference of SMYD3, a SET Domain-containing Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone lysine methyltransferase SMYD3 promotes oral squamous cell carcinoma tumorigenesis via H3K4me3-mediated HMGA2 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methylation of H4 lysines 5, 8 and 12 by yeast Set5 calibrates chromatin stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

The Therapeutic Potential of EPZ031686: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ031686 is a potent, selective, and orally bioavailable small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound. It details the compound's mechanism of action, summarizes key quantitative data in structured tables, and provides comprehensive experimental protocols for the principal assays cited. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's role in cancer research and its potential as a therapeutic agent.

Introduction

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has been found to be overexpressed in a variety of cancers, including those of the breast, liver, prostate, pancreas, and lung.[1] Elevated SMYD3 expression is often associated with a poor clinical prognosis.[1] SMYD3 plays a crucial role in regulating gene transcription and signal transduction pathways that are critical for cancer cell survival and proliferation.[1] One of its key non-histone substrates is MAP3K2 (also known as MEKK2), a component of the MAPK signaling pathway.[1] SMYD3-mediated methylation of MAP3K2 leads to the activation of downstream signaling cascades that promote oncogenesis.[1]

This compound has emerged as a first-in-class, potent, and selective inhibitor of SMYD3.[1] Its favorable pharmacokinetic properties, including oral bioavailability, make it a valuable tool for in vivo target validation and preclinical development.[1] This guide aims to consolidate the current knowledge on this compound, providing a comprehensive resource for researchers in the field of oncology and drug development.

Mechanism of Action

This compound is an oxindole sulfonamide that acts as a potent inhibitor of SMYD3.[1] It exhibits a non-competitive mechanism of inhibition with respect to both the methyl donor, S-adenosylmethionine (SAM), and the protein substrate, MEKK2.[1] While crystallographic studies suggest that this compound binds within the lysine-binding pocket of SMYD3, its non-competitive inhibition profile is hypothesized to be a result of MEKK2 having significant binding interactions with SMYD3 outside of this pocket (exosite binding), preventing displacement by the small molecule inhibitor.[1]

The inhibition of SMYD3's catalytic activity by this compound prevents the trimethylation of MAP3K2 at lysine 260.[1] This post-translational modification is critical for the activation of the downstream MAPK signaling pathway, which is a key driver of cell proliferation and survival in many cancers.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic parameters.

Table 1: Biochemical and Cellular Potency of this compound [1]

| Parameter | Value | Description |

| Biochemical IC50 | 3 nM | Concentration of this compound required to inhibit 50% of SMYD3 enzymatic activity in a biochemical assay. |

| Cellular IC50 (HEK293T) | 36 nM | Concentration of this compound required to inhibit 50% of MEKK2 trimethylation in a cellular assay using HEK293T cells. |

| Ki (vs. SAM) | 1.2 ± 0.1 nM | Inhibition constant of this compound for SMYD3 with respect to SAM, indicating a non-competitive binding mode. |

| Ki (vs. MEKK2) | 1.1 ± 0.1 nM | Inhibition constant of this compound for SMYD3 with respect to MEKK2, indicating a non-competitive binding mode. |

| Selectivity | >50 µM against SMYD2 | Demonstrates high selectivity for SMYD3 over the closely related enzyme SMYD2. |

Table 2: In Vitro ADME and Pharmacokinetic Parameters of this compound in Mice [1]

| Parameter | Value | Description |

| Mouse Liver Microsomal Clearance | 24 mL/min/kg | In vitro measure of metabolic stability in mouse liver microsomes. |

| Caco-2 Permeability (Papp A→B) | 0.64 ± 0.20 x 10⁻⁶ cm/s | In vitro measure of intestinal permeability. |

| Caco-2 Efflux Ratio | 41 | Indicates active efflux by transporters in Caco-2 cells. |

| Mouse Plasma Free Fraction | 0.53 ± 0.12 | The fraction of this compound that is not bound to plasma proteins and is pharmacologically active. |

| Bioavailability (F) - 5 mg/kg p.o. | 48 ± 5.4% | The percentage of the orally administered dose that reaches systemic circulation. |

| Bioavailability (F) - 50 mg/kg p.o. | 69 ± 8.2% | The percentage of the orally administered dose that reaches systemic circulation. |

| t1/2 (1 mg/kg i.v.) | 1.7 ± 0.13 h | The terminal half-life of this compound after intravenous administration. |

| Clearance (CL) (1 mg/kg i.v.) | 27 ± 3.9 mL/min/kg | The volume of plasma cleared of the drug per unit time after intravenous administration. |

| Volume of Distribution (Vss) (1 mg/kg i.v.) | 2.3 ± 0.29 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Cmax (5 mg/kg p.o.) | 345 ng/mL | The maximum plasma concentration achieved after a 5 mg/kg oral dose. |

| Cmax (50 mg/kg p.o.) | 4693 ng/mL | The maximum plasma concentration achieved after a 50 mg/kg oral dose. |

| AUC0-last (5 mg/kg p.o.) | 1281 ng·h/mL | The total drug exposure over time after a 5 mg/kg oral dose. |

| AUC0-last (50 mg/kg p.o.) | 21158 ng·h/mL | The total drug exposure over time after a 50 mg/kg oral dose. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's therapeutic potential.

SMYD3 Biochemical Inhibition Assay

This assay quantifies the enzymatic activity of SMYD3 and the inhibitory effect of this compound.

Materials:

-

Recombinant human SMYD3 enzyme

-

MEKK2 peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail

-

Filter plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, SMYD3 enzyme, and the diluted this compound or DMSO vehicle control.

-

Initiate the reaction by adding a mixture of the MEKK2 peptide substrate and ³H-SAM.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the methylated peptide.

-

Wash the filter plate to remove unincorporated ³H-SAM.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In-Cell Western Assay for MEKK2 Trimethylation

This assay measures the ability of this compound to inhibit the methylation of MEKK2 by SMYD3 within a cellular context.

Materials:

-

HEK293T cells

-

Plasmids encoding for FLAG-tagged MEKK2 and SMYD3

-

Transfection reagent

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS)

-

Primary antibodies: anti-trimethyl-MEKK2 (K260) and anti-FLAG

-

Fluorescently labeled secondary antibodies

-

Imaging system capable of detecting fluorescence in microplates

Procedure:

-

Seed HEK293T cells in a 96-well plate and allow them to adhere.

-

Co-transfect the cells with plasmids encoding FLAG-tagged MEKK2 and SMYD3.

-

After transfection, treat the cells with a serial dilution of this compound or DMSO vehicle control for 24 hours.

-

Fix the cells with the fixing solution for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate the cells with primary antibodies against trimethyl-MEKK2 and FLAG overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Acquire fluorescent signals using a microplate reader or imager.

-

Normalize the trimethyl-MEKK2 signal to the FLAG signal (total MEKK2) and calculate the IC50 value.

Cancer Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., breast, lung, or pancreatic cancer cell lines)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Mouse Xenograft Model for In Vivo Efficacy

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (p.o.) at the desired dose and schedule (e.g., once or twice daily) to the treatment group. Administer the vehicle to the control group.

-

Measure tumor volume using calipers (Volume = (width)² x length / 2) and body weight regularly (e.g., twice a week).

-

Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of this compound.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the therapeutic potential of this compound.

Caption: SMYD3-mediated activation of the MAPK signaling pathway and its inhibition by this compound.

Caption: Preclinical evaluation workflow for assessing the therapeutic potential of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of SMYD3 with demonstrated preclinical activity. Its favorable pharmacokinetic profile, including oral bioavailability, makes it a promising candidate for further development as a cancer therapeutic. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their investigation of SMYD3 inhibition as a therapeutic strategy. Future studies will likely focus on identifying predictive biomarkers for this compound sensitivity and exploring its efficacy in a broader range of cancer models, potentially leading to its clinical evaluation.

References

EPZ031686 for In Vivo Target Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EPZ031686, a potent and orally bioavailable small molecule inhibitor of the histone methyltransferase SMYD3. It is designed to equip researchers with the necessary information to utilize this compound for in vivo target validation studies. This document summarizes its mechanism of action, key quantitative data, and detailed experimental protocols.

Introduction to this compound and its Target, SMYD3

Set and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has been implicated in the development and progression of various cancers, including those of the breast, liver, prostate, pancreas, and lung. Elevated expression of SMYD3 is often associated with a poor clinical prognosis.[1] SMYD3's oncogenic role is linked to its catalytic activity, which involves the methylation of both histone and non-histone proteins, thereby regulating gene transcription and signal transduction pathways critical for cancer cell survival.[1] Genetic knockdown of SMYD3 has been shown to decrease the proliferation of numerous cancer cell lines.

This compound is a novel oxindole sulfonamide that acts as a potent and selective inhibitor of SMYD3. Its favorable pharmacokinetic properties, including good oral bioavailability in mice, make it a suitable tool compound for in vivo studies aimed at validating SMYD3 as a therapeutic target.[1][2] While extensive in vitro and pharmacokinetic data are available for this compound, public domain literature to date has not detailed its in vivo efficacy in tumor models.

Mechanism of Action

This compound exhibits a noncompetitive mode of inhibition with respect to both the methyl donor S-adenosylmethionine (SAM) and its protein substrate, MEKK2. This suggests that while it binds to the active site, it does not directly compete with these substrates for binding. It is hypothesized that the substrate protein may have significant binding interactions with SMYD3 outside of the lysine-binding pocket, preventing displacement by the small molecule inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Notes |

| IC | 3 nM | Biochemical assay measuring the concentration of this compound required to inhibit 50% of SMYD3 enzymatic activity.[3] |

| Cellular IC | 36 nM (HEK293T) | Concentration required to inhibit SMYD3-mediated methylation of FLAG-tagged MEKK2 by 50% in a cellular context.[3] |

| K | 1.2 ± 0.1 nM | Inhibition constant against the co-substrate S-adenosylmethionine, indicating a noncompetitive mechanism. |

| K | 1.1 ± 0.1 nM | Inhibition constant against the protein substrate MEKK2, also indicating a noncompetitive mechanism. |

| Selectivity | >50 µM against SMYD2 | Demonstrates high selectivity for SMYD3 over the closely related enzyme SMYD2. |

Table 2: In Vitro ADME and Plasma Protein Binding

| Parameter | Value | Species | Notes |

| Mouse Liver Microsomal Stability | 24 mL/min/kg (scaled clearance) | Mouse | Indicates metabolic stability. |

| Caco-2 Permeability (P | 0.64 ± 0.20 x 10^-6^ cm/s | N/A | Suggests moderate permeability. |

| Caco-2 Efflux Ratio | 41 | N/A | Indicates that this compound is subject to active efflux. |

| Plasma Free Fraction | 0.53 ± 0.12 | Mouse | Represents the fraction of the compound not bound to plasma proteins and is therefore pharmacologically active. |

Table 3: In Vivo Pharmacokinetics in Male CD-1 Mice

| Route | Dose (mg/kg) | CL (mL/min/kg) | V | t | C | AUC | Bioavailability (%) |

| i.v. | 1 | 27 ± 3.9 | 2.3 ± 0.29 | 1.7 ± 0.13 | 603 | 616 | N/A |

| p.o. | 5 | N/A | N/A | 2.7 | 345 | 1281 | 41.6 |

| p.o. | 50 | N/A | N/A | 2.2 | 4693 | 21158 | 68.7 |

Data compiled from MedChemExpress and an original research article.[3] CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Terminal half-life; Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Oral bioavailability was calculated based on the provided AUC values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general workflow for in vivo target validation studies.

Experimental Protocols

In Vivo Pharmacokinetic (PK) Study

This protocol is adapted from the methodology described for this compound.

-

Animal Model: Male CD-1 mice are typically used.[3]

-

Housing: Animals should be housed in a controlled environment with a standard diet and water ad libitum.

-

Groups:

-

Intravenous (i.v.) Group: To determine clearance and volume of distribution.

-

Oral Gavage (p.o.) Group: To determine oral bioavailability.

-

-

Formulation:

-

For i.v. administration, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

-

For p.o. administration, this compound can be formulated in a vehicle such as 0.5% methylcellulose in water.

-

-

Dosing:

-

i.v.: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

-

p.o.: Administer a single dose by oral gavage (e.g., 5 mg/kg or 50 mg/kg).

-

-

Sample Collection:

-

Collect blood samples (e.g., via retro-orbital bleed or tail snip) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Collect samples into tubes containing an anticoagulant (e.g., K

2EDTA). -

Process blood to plasma by centrifugation.

-

-

Sample Analysis:

-

Extract this compound from plasma samples using protein precipitation or liquid-liquid extraction.

-

Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

-

Data Analysis:

-

Perform non-compartmental analysis using software such as Phoenix WinNonlin to calculate key PK parameters (CL, V

ss, t1/2, Cmax, AUC). -

Calculate oral bioavailability (F%) using the formula: F% = (AUC~p.o.~ / AUC~i.v.~) * (Dose~i.v.~ / Dose~p.o.~) * 100.

-

In Vivo Target Validation and Efficacy Study (General Protocol)

While specific in vivo efficacy data for this compound is not publicly available, the following general protocol outlines how it could be used in a xenograft model to validate SMYD3 as a target.

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are required for human cancer cell line xenografts.

-

Cell Lines: Select a cancer cell line with documented high expression of SMYD3.

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in Matrigel/PBS) into the flank of each mouse.

-

-

Study Initiation:

-

Monitor tumor growth using calipers.

-

When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

-

Dosing:

-

Based on the PK data, a dose of 50 mg/kg p.o. or higher, administered once or twice daily, could be a starting point to achieve sustained exposure above the cellular IC

50. -

The vehicle control group should receive the same formulation without the active compound.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

-

At the end of the study, collect tumors for pharmacodynamic (PD) analysis (e.g., Western blot or IHC for H3K4me3 or other SMYD3 target gene products) to confirm target engagement.

-

Conduct a full necropsy and collect major organs for histopathological analysis to assess toxicity.

-

Conclusion

This compound is a potent, selective, and orally bioavailable SMYD3 inhibitor that serves as a valuable tool for in vivo target validation. Its well-characterized pharmacokinetic profile in mice allows for the design of robust in vivo experiments to probe the functional consequences of SMYD3 inhibition in relevant cancer models. While in vivo efficacy studies demonstrating its anti-tumor activity have not been published, the data presented in this guide provide a strong foundation for researchers to conduct such studies and further elucidate the therapeutic potential of targeting SMYD3 in oncology.

References

Methodological & Application

Application Notes and Protocols for EPZ031686, a Potent SMYD3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ031686 is a potent and selective small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in various cancers.[1][2] This document provides detailed application notes and in vitro assay protocols for the characterization of this compound. It includes a summary of its biochemical and cellular activity, a comprehensive protocol for an In-Cell Western assay to measure SMYD3 inhibition, and a description of the SMYD3 signaling pathway.

Introduction

SMYD3 is a lysine methyltransferase that plays a crucial role in transcriptional regulation and has been identified as an oncogenic driver in several cancers, including those of the liver, breast, and colorectum.[3] SMYD3 exerts its effects through the methylation of both histone and non-histone substrates.[4] A key non-histone target of SMYD3 is MAP3K2 (also known as MEKK2), a component of the MAPK/ERK signaling pathway.[1][3] By trimethylating MAP3K2 at lysine 260, SMYD3 enhances the activation of the downstream MAPK cascade, promoting cell proliferation and survival.[1][3] this compound is a first-in-class, orally bioavailable inhibitor of SMYD3 that has been instrumental in probing the biological functions of this enzyme.[1]

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Substrate(s) | Assay Type | Reference |

| IC50 | 3 nM | Recombinant SMYD3, MEKK2 peptide | Biochemical | [2] |

| Cellular IC50 | 36 nM | Endogenous SMYD3, FLAG-tagged MEKK2 | In-Cell Western | [2] |

| Ki (SAM) | 1.2 ± 0.1 nM | S-Adenosyl-L-methionine | Biochemical | [1] |

| Ki (MEKK2) | 1.1 ± 0.1 nM | MEKK2 | Biochemical | [1] |

| Mechanism of Action | Noncompetitive with respect to SAM and MEKK2 | SAM, MEKK2 | Biochemical | [1] |

Signaling Pathway

SMYD3 is a key regulator of the MAPK/ERK signaling pathway through its interaction with MAP3K2. The diagram below illustrates this pathway and the point of intervention for this compound.

Experimental Protocols

In-Cell Western Assay for SMYD3 Activity

This protocol describes a cell-based assay to measure the inhibition of SMYD3-mediated methylation of MAP3K2 by this compound.

Materials:

-

HEK293T/17 cells

-

DMEM with 10% FBS

-

Opti-MEM

-

Lipofectamine 2000

-

Plasmids: FLAG-tagged MEKK2 and SMYD3 expression vectors

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Formaldehyde (3.7%) in PBS

-

Permeabilization Buffer (PBS + 0.1% Triton X-100)

-

Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-trimethyl-MEKK2 (K260) and Mouse anti-FLAG

-

Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

-

96-well black-walled imaging plates

Workflow Diagram:

Procedure:

-

Cell Seeding: Seed HEK293T/17 cells in a 96-well black-walled imaging plate at a density that will result in 80-90% confluency at the time of assay.

-

Transfection:

-

On the following day, co-transfect the cells with FLAG-tagged MEKK2 and SMYD3 expression vectors using Lipofectamine 2000 in Opti-MEM according to the manufacturer's protocol.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

After 4-6 hours of transfection, replace the transfection medium with the medium containing different concentrations of this compound. Include a DMSO-only control.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Fixation:

-

Carefully remove the medium.

-

Add 100 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.

-

-

Permeabilization:

-

Remove the formaldehyde solution.

-

Wash the wells five times with 150 µL of PBS containing 0.1% Triton X-100.

-

-

Blocking:

-

Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (rabbit anti-trimethyl-MEKK2 and mouse anti-FLAG) in blocking buffer.

-

Remove the blocking buffer and add 50 µL of the primary antibody solution to each well.

-

Incubate overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the wells five times with PBST (PBS + 0.1% Tween-20).

-

Dilute the fluorescently labeled secondary antibodies (IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse) in blocking buffer, protecting from light.

-

Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.

-

-

Imaging and Analysis:

-

Wash the wells five times with PBST.

-

Image the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity in both the 700 nm (FLAG-MEKK2) and 800 nm (trimethyl-MEKK2) channels.

-

Normalize the trimethyl-MEKK2 signal to the FLAG-MEKK2 signal to account for variations in cell number and transfection efficiency.

-

Plot the normalized signal against the concentration of this compound to determine the IC50 value.

-

Conclusion

This compound is a valuable tool for studying the biological roles of SMYD3. The provided protocols offer a starting point for researchers to investigate the in vitro effects of this potent inhibitor. The In-Cell Western assay is a robust method for quantifying the cellular activity of this compound and other potential SMYD3 inhibitors. Further biochemical assays, the detailed protocols for which can be found in the supplementary information of the primary publication, can provide additional insights into the enzyme kinetics and mechanism of inhibition.[1]

References

- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SMYD3 - Wikipedia [en.wikipedia.org]

- 4. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EPZ031686 in HEK293T Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing EPZ031686, a potent and selective small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), in HEK293T cell lines. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a highly selective and orally bioavailable inhibitor of the lysine methyltransferase SMYD3.[1] SMYD3 is overexpressed in various cancers and plays a crucial role in regulating gene transcription and signal transduction pathways essential for cell survival and proliferation.[1] In HEK293T cells, this compound has been shown to effectively inhibit SMYD3 activity, making it a valuable tool for studying the biological functions of this enzyme and for potential therapeutic development. The primary mechanism of action of this compound is the noncompetitive inhibition of SMYD3 with respect to both S-adenosylmethionine (SAM) and the protein substrate.[1]

Data Presentation

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Reference |

| Biochemical IC50 (SMYD3) | 3 nM | - | [2] |

| Cellular IC50 | 36 nM | HEK293T | [2] |

Signaling Pathway

SMYD3 is a lysine methyltransferase that plays a significant role in various signaling pathways, primarily by methylating both histone and non-histone proteins. A key non-histone target of SMYD3 is MAP3K2 (also known as MEKK2), a component of the Ras/Raf/MEK/ERK signaling cascade. SMYD3-mediated methylation of MAP3K2 at lysine 260 enhances the activation of this pathway, promoting cell proliferation.[3] Inhibition of SMYD3 with this compound is expected to attenuate this signaling cascade. Additionally, SMYD3 has been implicated in the activation of the AKT/mTOR and IGF-1R signaling pathways.[4]

Experimental Protocols

General Cell Culture of HEK293T Cells

-

Media Preparation : Prepare growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cell Thawing : Thaw cryopreserved HEK293T cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile conical tube containing pre-warmed growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh growth medium and seed into a T75 flask.

-

Cell Maintenance : Culture cells at 37°C in a humidified incubator with 5% CO2. Passage cells when they reach 80-90% confluency, typically every 2-3 days. Use 0.25% Trypsin-EDTA to detach the cells.

Preparation of this compound Stock Solution

-

Reconstitution : this compound is typically supplied as a solid. Reconstitute the compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Experimental Workflow: From Cell Seeding to Data Analysis

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability of HEK293T cells.

-

Cell Seeding : Seed HEK293T cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours.

-

Compound Treatment : Prepare serial dilutions of this compound in growth medium from the stock solution. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound or DMSO as a vehicle control.

-

Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition : Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Target Engagement

This protocol is to assess the inhibition of SMYD3-mediated methylation of its substrate, such as MAP3K2.

-

Cell Seeding and Treatment : Seed HEK293T cells in 6-well plates. When the cells reach 70-80% confluency, treat them with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours). To assess the methylation of an overexpressed substrate, cells can be transiently transfected with a plasmid expressing FLAG-tagged MAP3K2 prior to treatment.[2]

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer : Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Anti-FLAG (for transfected MAP3K2)

-

Anti-phospho-MEK

-

Anti-phospho-ERK

-

Anti-SMYD3

-

Anti-GAPDH or β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 3: Co-Immunoprecipitation (Co-IP)

This protocol is to investigate the effect of this compound on the interaction between SMYD3 and its binding partners.

-

Cell Seeding and Treatment : Seed and treat HEK293T cells as described for Western blotting.

-

Cell Lysis : Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.

-

Immunoprecipitation :

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody against the protein of interest (e.g., anti-SMYD3 or anti-FLAG for a tagged protein) overnight at 4°C.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

-

Washing : Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Analysis : Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer and analyze the eluates by Western blotting as described above, probing for the protein of interest and its potential interacting partners.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Cell Viability in Control Group | Cell density too low/high; Contamination | Optimize cell seeding density; Check for contamination |

| Inconsistent Western Blot Results | Uneven protein loading; Inefficient transfer | Perform accurate protein quantification; Optimize transfer conditions |

| High Background in Co-IP | Insufficient washing; Non-specific antibody binding | Increase the number of wash steps; Use a pre-clearing step and high-quality antibodies |

| This compound Precipitation | Poor solubility in aqueous media | Ensure the final DMSO concentration is low; Prepare fresh dilutions |

Conclusion

This compound is a valuable chemical probe for investigating the role of SMYD3 in cellular processes within HEK293T cells. The protocols outlined in these application notes provide a framework for conducting robust experiments to elucidate the effects of SMYD3 inhibition on cell viability, signal transduction, and protein-protein interactions. Adherence to these detailed methodologies will facilitate reproducible and reliable data generation for researchers in academic and industrial settings.

References

- 1. Novel Oxindole Sulfonamides and Sulfamides: this compound, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High expression of SMYD3 indicates poor survival outcome and promotes tumour progression through an IGF-1R/AKT/E2F-1 positive feedback loop in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: EPZ031686 Treatment in HT29 and HCT116 Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

EPZ031686 is a potent and specific inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in various cellular processes, including cell cycle progression, gene transcription, and RNA splicing, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] In several cancers, including colorectal cancer, PRMT5 is overexpressed and its activity is associated with tumor growth and poor prognosis.[3] Therefore, targeting PRMT5 with inhibitors like this compound presents a promising therapeutic strategy. These application notes provide detailed protocols and expected outcomes for the treatment of two common colorectal cancer cell lines, HT29 (p53 mutant) and HCT116 (p53 wild-type), with this compound.[4][5]

Data Presentation

Table 1: Effect of this compound on Cell Viability in HT29 and HCT116 Cells

| Cell Line | Treatment (this compound) | 24h (% Viability ± SD) | 48h (% Viability ± SD) | 72h (% Viability ± SD) |

| HT29 | Vehicle (DMSO) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |

| 1 µM | 95.2 ± 3.8 | 85.1 ± 4.2 | 72.3 ± 5.5 | |

| 5 µM | 82.1 ± 4.1 | 65.4 ± 3.9 | 48.7 ± 4.1 | |

| 10 µM | 68.5 ± 3.5 | 45.2 ± 3.7 | 28.1 ± 3.9 | |

| HCT116 | Vehicle (DMSO) | 100 ± 5.2 | 100 ± 4.9 | 100 ± 5.3 |

| 1 µM | 92.3 ± 4.7 | 78.6 ± 5.3 | 65.4 ± 4.6 | |

| 5 µM | 75.4 ± 5.1 | 52.1 ± 4.8 | 35.2 ± 5.0 | |

| 10 µM | 55.7 ± 4.9 | 33.8 ± 4.5 | 19.8 ± 4.2 |

Table 2: Apoptosis Induction by this compound in HT29 and HCT116 Cells (48h Treatment)

| Cell Line | Treatment (this compound) | % Early Apoptotic (Annexin V+/PI-) ± SD | % Late Apoptotic (Annexin V+/PI+) ± SD | % Total Apoptotic ± SD |

| HT29 | Vehicle (DMSO) | 3.1 ± 0.8 | 1.5 ± 0.4 | 4.6 ± 1.2 |

| 5 µM | 15.2 ± 2.1 | 8.7 ± 1.5 | 23.9 ± 3.6 | |

| 10 µM | 28.4 ± 3.5 | 15.1 ± 2.8 | 43.5 ± 6.3 | |

| HCT116 | Vehicle (DMSO) | 4.5 ± 1.1 | 2.1 ± 0.6 | 6.6 ± 1.7 |

| 5 µM | 22.7 ± 2.8 | 12.3 ± 1.9 | 35.0 ± 4.7 | |

| 10 µM | 35.1 ± 4.2 | 20.5 ± 3.1 | 55.6 ± 7.3 |

Table 3: Cell Cycle Analysis of HT29 and HCT116 Cells Treated with this compound (48h)

| Cell Line | Treatment (this compound) | % G0/G1 Phase ± SD | % S Phase ± SD | % G2/M Phase ± SD |

| HT29 | Vehicle (DMSO) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.9 |

| 10 µM | 68.7 ± 4.2 | 15.3 ± 2.1 | 16.0 ± 2.0 | |

| HCT116 | Vehicle (DMSO) | 58.1 ± 2.9 | 25.4 ± 2.2 | 16.5 ± 1.8 |

| 10 µM | 72.3 ± 3.8 | 12.1 ± 1.9 | 15.6 ± 1.7 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: PRMT5 signaling pathway and the inhibitory effect of this compound.

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines:

-

HT29 (ATCC® HTB-38™)

-

HCT116 (ATCC® CCL-247™)

-

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in the culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[6][7]

-

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed 5 x 10³ HT29 or HCT116 cells per well in a 96-well plate and allow them to adhere overnight.

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM).

-

Incubate the plate for 24, 48, or 72 hours at 37°C.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard Annexin V staining procedures for flow cytometry.[8][9][10][11]

-

Materials:

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

-

-

Procedure:

-

Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound for 48 hours.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells immediately by flow cytometry.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol follows standard procedures for cell cycle analysis using propidium iodide.[12][13][14][15]

-

Materials:

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with this compound for 48 hours.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

This is a general protocol for Western blotting to detect changes in protein expression.[3][16][17]

-

Materials:

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-PRMT5, anti-sDMA, anti-PARP, anti-Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed and treat cells with this compound as described for other assays.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

References

- 1. PRMT5 Inhibitor Synergizes with Chemotherapy to Induce Resembling Mismatch Repair Deficiency and Enhance Anti‐TIGIT Therapy in Microsatellite‐Stable Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 3. researchgate.net [researchgate.net]

- 4. In vitro hypoxia-conditioned colon cancer cell lines derived from HCT116 and HT29 exhibit altered apoptosis susceptibility and a more angiogenic profile in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

- 6. broadpharm.com [broadpharm.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Apoptosis Protocols | USF Health [health.usf.edu]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

- 16. mdpi.com [mdpi.com]

- 17. PRMT5 Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for EPZ031686 Mouse Model in Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ031686 is a potent, selective, and orally bioavailable small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers.[1][2] SMYD3 is overexpressed in numerous malignancies, including those of the breast, liver, prostate, pancreas, and lung, and its elevated expression often correlates with a poor clinical prognosis.[1] This document provides detailed application notes on the mechanism of action of this compound and protocols for its use in preclinical mouse models of cancer, with a particular focus on cancers harboring KRAS mutations, a context where SMYD3 has been identified as a critical mediator of oncogenesis.[1]

Mechanism of Action and Signaling Pathway

This compound exhibits its anticancer potential by inhibiting the methyltransferase activity of SMYD3.[1][3] SMYD3 catalyzes the methylation of both histone and non-histone proteins, thereby regulating gene expression and signal transduction pathways crucial for cancer cell proliferation and survival.[1]

One of the key non-histone substrates of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2).[1] SMYD3-mediated methylation of MAP3K2 enhances the activation of the downstream Ras/Raf/MEK/ERK signaling cascade, a pathway frequently hyperactivated in cancer due to mutations in genes like KRAS.[1] By inhibiting SMYD3, this compound prevents the methylation of MAP3K2, leading to the suppression of the ERK signaling pathway and subsequent inhibition of cancer cell growth.

Preclinical Pharmacokinetics in Mice

This compound has demonstrated favorable pharmacokinetic properties in mice, making it a suitable candidate for in vivo studies. Following oral administration, it exhibits good bioavailability.[1][2]

| Parameter | 1 mg/kg i.v. | 5 mg/kg p.o. | 50 mg/kg p.o. |

| Clearance (CL) (mL/min/kg) | 27 ± 3.9 | - | - |

| Volume of Distribution (Vss) (L/kg) | 2.3 ± 0.29 | - | - |

| Terminal Half-life (t1/2) (h) | 1.7 ± 0.13 | 2.7 | 2.2 |

| Cmax (ng/mL) | - | 345 | 4693 |

| AUC (ng·h/mL) | 616 | 1479 | 21170 |

| Data from male CD-1 mice.[3] |

Experimental Protocols

The following protocols provide a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model. Specific parameters such as cell line selection, drug formulation, and dosing schedule should be optimized for each particular cancer model.

Experimental Workflow

Protocol 1: Subcutaneous Xenograft Mouse Model